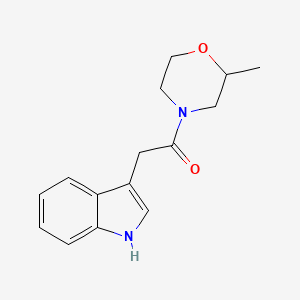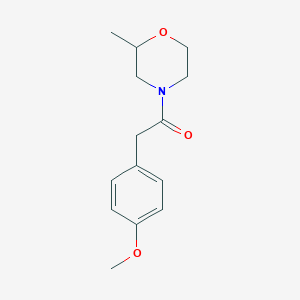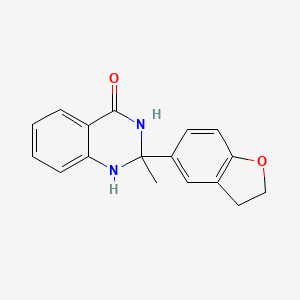
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one, also known as DBFQ or Compound 1, is a small molecule that has been gaining attention in the scientific community for its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies, demonstrating its ability to modulate specific biological targets and pathways.
Mécanisme D'action
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one exerts its biological effects through the modulation of specific targets and pathways. It has been shown to inhibit the activity of CDK4, a protein kinase that promotes cell cycle progression and is frequently overexpressed in cancer cells. Inhibition of CDK4 by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one leads to cell cycle arrest and apoptosis of cancer cells. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been found to inhibit the activity of HDAC6, a histone deacetylase that regulates the acetylation of proteins involved in various cellular processes. Inhibition of HDAC6 by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one leads to increased acetylation of specific proteins, which can have various biological effects depending on the target protein.
Biochemical and physiological effects:
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been shown to exhibit various biochemical and physiological effects in preclinical models. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been shown to inhibit viral replication and reduce viral load in infected cells. In animal models of neurodegenerative diseases, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been found to protect neurons from oxidative stress-induced damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its biological properties. It has also been shown to exhibit specific and potent biological effects, making it a useful tool for studying specific targets and pathways. However, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. It also has relatively low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one. One direction is to further optimize its biological properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the specific targets and pathways modulated by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one and to understand its mechanism of action in more detail. Overall, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has shown great potential as a tool for drug discovery and development, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one involves the reaction of 2-aminobenzophenone with 2,3-dihydrofuran in the presence of a catalyst such as trifluoroacetic acid. This reaction yields the intermediate compound, which is then further reacted with methyl anthranilate and ammonium acetate to produce 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one. The overall synthesis method is relatively simple and can be performed in a few steps with moderate to high yields.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and neuroprotective properties. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been found to inhibit the activity of specific enzymes and proteins, such as cyclin-dependent kinase 4 (CDK4) and histone deacetylase 6 (HDAC6), which play important roles in cancer progression and viral replication. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-17(12-6-7-15-11(10-12)8-9-21-15)18-14-5-3-2-4-13(14)16(20)19-17/h2-7,10,18H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENPZVNDSOHKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
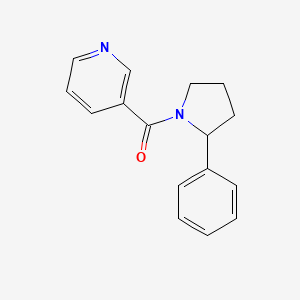
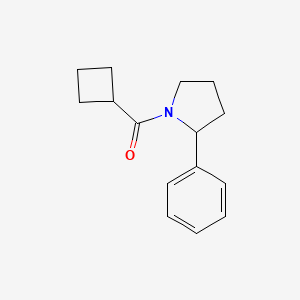
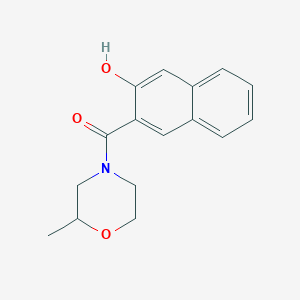
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)

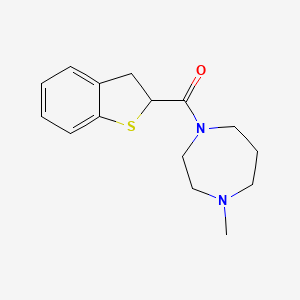

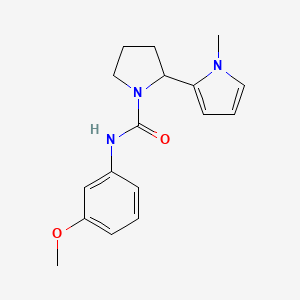

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
